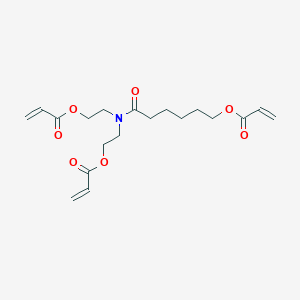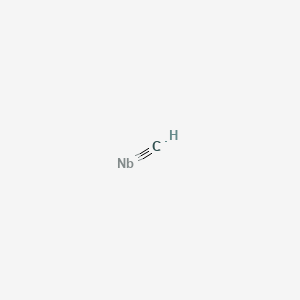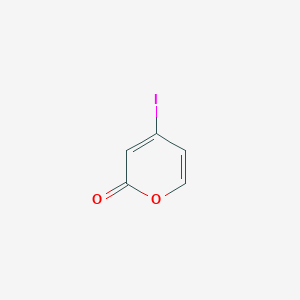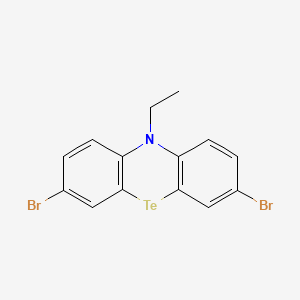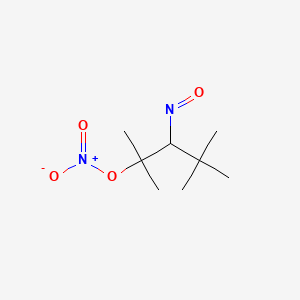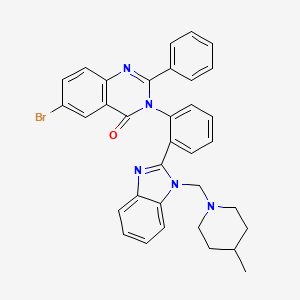![molecular formula C14H21NO3 B13772968 N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 81165-56-2](/img/structure/B13772968.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is an organic compound with the molecular formula C12H17NO3. It is known for its unique chemical structure, which includes a butanamide group attached to a 3,4-dimethoxyphenyl ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]propionamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]isobutyramide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is unique due to its specific butanamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
81165-56-2 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C14H21NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
UOQDCHMQQBSEAN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


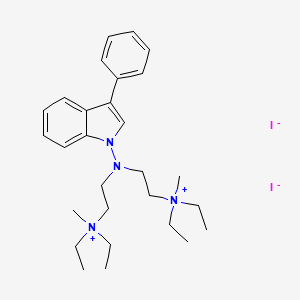
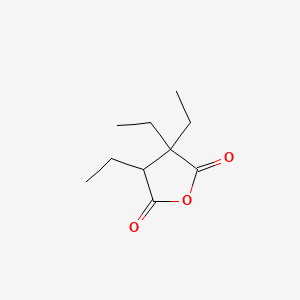
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
